2-propoxypyrazine
Overview
Description
2-Propoxypyrazine is an organic compound with the molecular formula C7H10N2O. It is a pyrazine derivative where a propoxy group is attached to the second position of the pyrazine ring.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-propoxypyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its various biological activities
Biochemical Pathways
These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the compound’s potential biological activities, it can be hypothesized that the results of its action may include inhibition of microbial and fungal growth, reduction of inflammation, inhibition of viral replication, reduction of oxidative stress, inhibition of tumor growth, and inhibition of kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propoxypyrazine typically involves the reaction of pyrazine with propyl alcohol in the presence of a suitable catalyst. One common method is the etherification of pyrazine with propyl alcohol using an acid catalyst under reflux conditions. The reaction proceeds as follows: [ \text{Pyrazine} + \text{Propyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-propylpyrazine.
Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-Propylpyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propoxypyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Studies have shown its potential as a building block for bioactive molecules with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry
Comparison with Similar Compounds
2-Methoxypyrazine: Similar structure with a methoxy group instead of a propoxy group.
2-Ethoxypyrazine: Contains an ethoxy group in place of the propoxy group.
2-Butoxypyrazine: Features a butoxy group instead of a propoxy group.
Uniqueness: 2-Propoxypyrazine is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-propoxypyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-5-10-7-6-8-3-4-9-7/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMZGUJLGRPVMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878946 | |
Record name | 2-PROPOXYPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70090-28-7 | |
Record name | 2-Propoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070090287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PROPOXYPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.